molecular formula C23H19NO5 B13580529 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid

Cat. No.: B13580529
M. Wt: 389.4 g/mol
InChI Key: SWYWNZYXPVOXBO-UHFFFAOYSA-N
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Description

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the fluorenyl group provides stability and allows for easy removal under mild conditions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Benzoic Acid Derivative: The protected amino compound is then reacted with 3-hydroxybenzoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc Chloride: Large-scale production of fluorenylmethoxycarbonyl chloride is carried out to ensure a steady supply of the protecting group.

    Automated Peptide Synthesizers: The use of automated peptide synthesizers allows for efficient and high-throughput synthesis of the compound, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new protected amino compounds or functionalized derivatives.

Scientific Research Applications

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection enable the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethoxycarbonyl chloride: Used as a protecting group for amino acids.

    Boc (tert-butyloxycarbonyl) protected compounds: Another class of protecting groups used in peptide synthesis.

    Cbz (carbobenzyloxy) protected compounds: Used for protecting amino groups in organic synthesis.

Uniqueness

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxybenzoic acid

InChI

InChI=1S/C23H19NO5/c25-21-11-14(22(26)27)9-10-15(21)12-24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,25H,12-13H2,(H,24,28)(H,26,27)

InChI Key

SWYWNZYXPVOXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=C(C=C4)C(=O)O)O

Origin of Product

United States

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